4-Methoxy-1,2,3,4-tetrahydropyridine
Description
Overview of Tetrahydropyridine (B1245486) (THP) Ring Systems
The tetrahydropyridine framework is a key structural motif in a vast number of organic molecules. Its importance stems from its presence in numerous natural products and its utility as a versatile building block in the synthesis of more complex molecules, particularly those with pharmaceutical applications. researchgate.netchemicalbook.com
Tetrahydropyridines, with the general chemical formula C₅H₉N, exist as three principal positional isomers, distinguished by the location of the double bond within the heterocyclic ring. nih.gov While the parent, unsubstituted forms are not widespread, their substituted derivatives are common. The three isomers are 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine (B147620), and 2,3,4,5-tetrahydropyridine. nih.govacs.org The last of these, 2,3,4,5-tetrahydropyridine, is a cyclic imine. nih.govwikipedia.org
Table 1: Positional Isomers of Tetrahydropyridine
| Isomer Name | CAS Number | Molecular Formula | Molar Mass (g·mol⁻¹) | Key Structural Feature |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydropyridine | 37497-65-7 nih.govcymitquimica.com | C₅H₉N cymitquimica.com | 83.134 nih.gov | Enamine |
| 1,2,3,6-Tetrahydropyridine | 694-05-3 nih.govnih.gov | C₅H₉N nih.gov | 83.13 nih.gov | Allylic amine |
| 2,3,4,5-Tetrahydropyridine | 505-18-0 nih.govchemicalbook.com | C₅H₉N chemicalbook.comresearchgate.net | 83.134 nih.gov | Imine nih.gov |
Nitrogen-containing heterocycles are fundamental to medicinal chemistry. nih.govorganic-chemistry.org An analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle, making them one of the most significant structures in drug design. organic-chemistry.orgnih.gov Their prevalence is attributed to several factors:
Biological Mimicry : They are often found in natural products like alkaloids, vitamins, and hormones, and can mimic endogenous metabolites. organic-chemistry.orgbritannica.com
Physicochemical Properties : The presence of the nitrogen atom allows for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.govbritannica.com
Structural Scaffolding : They provide a rigid and versatile framework that can be readily functionalized to optimize pharmacological activity. britannica.com
These heterocycles are integral to a wide array of therapeutic agents, including anticancer, antibacterial, antiviral, and anti-inflammatory drugs. britannica.comnaarini.com
Contextual Importance of the 4-Methoxy-1,2,3,4-tetrahydropyridine Scaffold
The specific scaffold of this compound is best understood by examining the research drivers for tetrahydropyridine chemistry in general and its role as a structural motif.
A pivotal moment in the history of tetrahydropyridine research was the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). researchgate.net MPTP is a compound that can be inadvertently produced during the synthesis of an illicit opioid and was found to cause permanent symptoms of Parkinson's disease by destroying dopaminergic neurons. This discovery made MPTP and its derivatives invaluable tools in neuroscience research for creating animal models of parkinsonism.
This event spurred extensive investigation into the synthesis and biological activities of a wide range of tetrahydropyridine derivatives to understand their structure-activity relationships (SAR). researchgate.net Consequently, numerous synthetic methods have been developed to construct the THP ring, including:
Partial reduction of pyridinium (B92312) salts. nih.gov
Ring-closing olefin metathesis. nih.govnaarini.com
Imine Diels-Alder reactions. wikipedia.orgchemicalbook.com
Multicomponent reactions.
Palladium-catalyzed cyclization-Heck reactions. naarini.com
The tetrahydropyridine ring is a recurring feature in a variety of natural products, particularly alkaloids. organic-chemistry.orgbritannica.com For instance, (–)-Mitragynine, an alkaloid from the kratom plant, and Betanin, a red glycosidic food dye from beets, both contain a THP moiety. nih.govacs.org
Inspired by these natural structures, chemists have synthesized a vast library of THP derivatives that exhibit a broad spectrum of biological activities. researchgate.netacs.org The specific properties of a substituted tetrahydropyridine are highly dependent on the nature and position of the substituents on the ring. acs.org While this compound itself is not a prominent example in the literature, its structure represents a combination of a known bioactive scaffold (THP) and a common functional group (methoxy) used to modulate a molecule's properties. The methoxy (B1213986) group can influence factors like solubility, metabolic stability, and receptor binding affinity.
Table 2: Examples of Biologically Significant Tetrahydropyridine Derivatives
| Compound Name | Isomer Type | Significance |
|---|---|---|
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 1,2,3,6-THP | A potent neurotoxin used to model Parkinson's disease in research. |
| (–)-Mitragynine | 1,2,3,6-THP | An indole (B1671886) alkaloid, the primary active compound in the plant Mitragyna speciosa (kratom). nih.gov |
| 6-Acetyl-2,3,4,5-tetrahydropyridine | 2,3,4,5-THP | A naturally occurring aroma compound found in baked goods like bread and popcorn, responsible for their characteristic smell. nih.gov |
| 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine | 1,2,3,6-THP | A synthetic derivative studied in the context of medicinal chemistry. nih.gov |
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4-methoxy-1,2,3,4-tetrahydropyridine |
InChI |
InChI=1S/C6H11NO/c1-8-6-2-4-7-5-3-6/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
XLINOELBESKSFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 1,2,3,4 Tetrahydropyridine and Its Derivatives
Direct Synthesis Approaches to 4-Methoxy-1,2,3,4-tetrahydropyridine Ring Systems
Direct approaches aim to construct the 4-methoxy-tetrahydropyridine core in a streamlined manner. These methods can be broadly categorized into strategies that form the heterocyclic ring and those that modify a pre-formed ring.
Ring-Closing Strategies
Ring-closing metathesis (RCM) has become a powerful tool for the formation of various unsaturated rings, including nitrogen heterocycles. RCM utilizes metal catalysts, typically ruthenium-based, to facilitate the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and volatile ethylene (B1197577). This reaction is synthetically valuable due to its tolerance of numerous functional groups and its utility in forming rings of various sizes (5- to 30-membered).
For the specific synthesis of a this compound derivative, a plausible precursor would be an N-protected diallylamine derivative bearing a methoxy (B1213986) group on one of the allyl chains. The intramolecular cyclization of such a diene, catalyzed by a Grubbs-type ruthenium catalyst, would yield the desired 4-methoxytetrahydropyridine ring system. The key intermediate in this process is a metallacyclobutane, which undergoes cycloreversion to form the product, with the removal of ethylene driving the reaction to completion.
Table 1: Key Features of Ring-Closing Metathesis (RCM) for Heterocycle Synthesis
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular olefin metathesis |
| Common Catalysts | Grubbs' Catalysts (1st, 2nd, 3rd Gen.), Hoveyda-Grubbs Catalysts |
| Key Intermediate | Metallacyclobutane |
| Driving Force | Formation of a stable cyclic alkene and removal of volatile ethylene gas |
| Advantages | High functional group tolerance, applicable to a wide range of ring sizes |
Functionalization of Pre-formed Tetrahydropyridine (B1245486) Rings
An alternative to building the ring from an acyclic precursor is to introduce the 4-methoxy group onto an existing heterocyclic core. A common and effective strategy begins with a protected 4-piperidone. The ketone at the C4 position serves as a versatile handle for introducing the desired functionality.
The synthesis can proceed via the following steps:
Reduction of the Ketone : The 4-oxo group of N-protected 4-piperidone is reduced to a hydroxyl group using a standard reducing agent such as sodium borohydride (NaBH₄).
O-Alkylation : The resulting 4-hydroxypiperidine is then O-alkylated to introduce the methyl group, typically using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., NaH) to deprotonate the alcohol. This forms the N-protected 4-methoxypiperidine.
Introduction of Unsaturation : To form the tetrahydropyridine ring, a double bond must be introduced. This can be accomplished through various elimination reactions to yield the final this compound product.
This approach is particularly useful as it leverages readily available starting materials and allows for the late-stage introduction of the methoxy group.
General Tetrahydropyridine Synthetic Protocols Relevant to 4-Substitution
Several powerful synthetic methods for creating polysubstituted tetrahydropyridines can be readily adapted for the synthesis of 4-methoxy derivatives. These protocols often offer high efficiency and control over the substitution pattern.
Multicomponent Reactions (MCRs) for Polyfunctionalized Tetrahydropyridines
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity. thieme-connect.comtandfonline.com Several MCRs have been developed for the one-pot synthesis of highly functionalized tetrahydropyridines.
A notable example involves the condensation of a β-keto ester, an aromatic aldehyde, and an amine. acs.orgufms.br In a five-component variation of this reaction, two equivalents of the aldehyde and two of the amine react with one equivalent of the β-keto ester. acs.org By selecting an appropriate β-keto ester or another starting material that contains a methoxy group or its precursor at the desired position, this method can be tailored to produce 4-methoxy-tetrahydropyridine derivatives. Catalysts such as cerium ammonium (B1175870) nitrate (CAN) acs.org or camphorsulfonic acid have been shown to effectively promote these reactions, often under mild, solvent-free conditions. researchgate.net Some MCRs can even be performed "on-water" using surfactants, highlighting the environmental benefits of this approach. thieme-connect.com
Table 2: Examples of Catalysts in MCRs for Tetrahydropyridine Synthesis
| Catalyst | Reactants | Conditions | Key Features |
|---|---|---|---|
| Cerium Ammonium Nitrate (CAN) | β-keto ester, aromatic aldehyde, amine | Room Temperature | Atom-economic, moderate to good yields. acs.org |
| (±)-Camphor-10-sulfonic acid | Aromatic aldehydes, amines, β-keto esters | Solvent-free, Room Temperature | Environmentally benign, good yields, avoids chromatography. researchgate.net |
Cyclization Reactions (e.g., [4+2] Cycloadditions, Palladium-Catalyzed Cyclization)
Cyclization reactions are a cornerstone of heterocyclic synthesis. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a direct method for accessing six-membered nitrogen heterocycles. In an inverse-electron-demand aza-Diels-Alder reaction, an electron-deficient aza-diene reacts with an electron-rich dienophile. This strategy has been used to construct polyfunctionalized tetrahydropyridines under catalyst-free conditions, showcasing high efficiency and broad substrate scope. rsc.org By choosing a dienophile containing a methoxy group, such as a methoxy-substituted enamine or enol ether, this reaction can be used to generate the 4-methoxy-tetrahydropyridine core.
Palladium-catalyzed cyclizations also offer a versatile route to this ring system. For instance, a palladium-catalyzed cyclization-Heck reaction of allenamides can efficiently construct functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines. organic-chemistry.org Adapting the starting materials to include a methoxy substituent would allow for the synthesis of the target compound. These transition metal-catalyzed reactions are valued for their mild conditions and functional group tolerance.
Reactions Involving Iminium Ions and Enamines
Iminium ions and enamines are key reactive intermediates in the synthesis of many nitrogen heterocycles. A powerful one-pot cascade reaction has been developed that proceeds through these intermediates to yield highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity. nih.gov
The sequence begins with a rhodium-catalyzed reaction that forms a 1,2-dihydropyridine. This dihydropyridine (B1217469), which is a cyclic enamine, can then undergo stereoselective protonation by an acid to form a cyclic iminium ion intermediate. Subsequent stereoselective reduction of this iminium ion, for example with a borohydride reagent, delivers the final tetrahydropyridine product. nih.gov The high levels of stereocontrol are achieved by directing the approach of the proton and the hydride reductant. nih.gov This methodology is highly versatile, and by starting with precursors that lead to a methoxy substituent at the C4 position of the dihydropyridine intermediate, it provides a sophisticated route to chiral this compound derivatives.
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 4-Piperidone |
| Sodium borohydride |
| 4-Hydroxypiperidine |
| Methyl iodide |
| Dimethyl sulfate |
| 4-Methoxypiperidine |
| Cerium ammonium nitrate |
Ring Transformations and Rearrangement Pathways
The construction of the tetrahydropyridine ring system can be achieved through elegant ring transformation and rearrangement strategies. These methods often leverage the release of ring strain in smaller heterocyclic precursors to drive the formation of the more stable six-membered ring.
One notable approach involves the ring expansion of vinyl aziridines. While broadly applicable for the synthesis of various N-heterocycles, the specific application to 4-alkoxy-tetrahydropyridines is an area of ongoing research. The general principle involves the thermal or metal-catalyzed rearrangement of vinyl aziridines, where the three-membered ring expands to form a larger heterocycle. For instance, copper-catalyzed ring expansion of vinyl aziridines has been shown to produce 3-pyrrolines under mild conditions. organic-chemistry.org The synthetic utility of vinylaziridines is significant as they can be converted into four-, five-, six-, and seven-membered azacycles depending on the chosen reagents and reaction conditions, driven by the release of the inherent ring strain. nih.gov A rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones has also been developed for the synthesis of 2-vinyl azetidines, showcasing the potential of carbene-mediated ring expansions. dicp.ac.cn
Another conceptual pathway involves rearrangement reactions of existing piperidine (B6355638) scaffolds or related structures. Although direct rearrangement pathways to this compound are not extensively documented, photochemical transformations of tetrahydropyridine derivatives represent a potential avenue for structural modification and rearrangement.
Stereoselective and Enantioselective Synthesis of this compound Analogues
The biological activity of tetrahydropyridine derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.
Chiral Catalyst Applications (e.g., Organocatalysis)
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including tetrahydropyridine derivatives. Chiral catalysts, such as those derived from cinchona alkaloids, can facilitate multicomponent reactions to produce highly functionalized tetrahydropyridines with excellent stereocontrol.
A notable example is the triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by a quinine-derived squaramide. This one-pot reaction constructs the tetrahydropyridine ring with three contiguous stereogenic centers in good yields and high enantiomeric excesses. acs.org While this specific example does not directly yield a 4-methoxy substituent, the methodology demonstrates the potential of organocatalysis to create complex and stereochemically rich tetrahydropyridine analogues. acs.org The versatility of this approach is highlighted by the range of compatible substrates, including various substituted β-nitroolefins and 1,3-dicarbonyl compounds. acs.org
| Entry | β-Nitroolefin | 1,3-Dicarbonyl Compound | Imine | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|
| 1 | (E)-β-Nitrostyrene | Acetylacetone | N-Methyl-1-phenylmethanimine | 79 | 1.9:1 | 98 |
| 2 | (E)-1-Nitro-2-(p-tolyl)ethene | Acetylacetone | N-Methyl-1-phenylmethanimine | 88 | 2.1:1 | 98 |
| 3 | (E)-2-(4-Chlorophenyl)-1-nitroethene | Acetylacetone | N-Methyl-1-phenylmethanimine | 81 | 2.4:1 | 98 |
| 4 | (E)-2-(Thiophen-2-yl)-1-nitroethene | Acetylacetone | N-Methyl-1-phenylmethanimine | 91 | >20:1 | 96 |
| 5 | (E)-1-Nitrohex-1-ene | Acetylacetone | N-Methyl-1-phenylmethanimine | 32 | >20:1 | 93 |
Diastereoselective Approaches
Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple stereocenters within the tetrahydropyridine ring. One powerful strategy involves a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and a subsequent acid/borohydride-promoted reduction. This one-pot cascade reaction provides access to highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity (>95% ds). nih.gov The initial C-H activation and alkyne coupling form a 1,2-dihydropyridine intermediate, which is then stereoselectively protonated and reduced to yield the final tetrahydropyridine product. nih.gov The choice of reducing agent and acid is critical for achieving high diastereoselectivity.
| Entry | Imine | Alkyne | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| 1 | (E)-N,1-diphenylmethanimine | Diphenylacetylene | 95 | >95:5 |
| 2 | (E)-N-benzyl-1-phenylmethanimine | Diphenylacetylene | 85 | >95:5 |
| 3 | (E)-N-(4-methoxyphenyl)-1-phenylmethanimine | Diphenylacetylene | 91 | >95:5 |
| 4 | (E)-N,1-diphenylmethanimine | 1,2-di(p-tolyl)acetylene | 93 | >95:5 |
| 5 | (E)-N,1-diphenylmethanimine | Hex-3-yne | 78 | >95:5 |
Utility of Specific Precursors in this compound Synthesis
The choice of starting materials is a key determinant of the efficiency and practicality of a synthetic route. Pyridinium (B92312) salts and dihydropyridin-4-ones have emerged as valuable precursors for the synthesis of this compound and its analogues.
Pyridinium Salts and Their Transformations
Pyridinium salts are versatile intermediates in the synthesis of various substituted pyridines and their reduced derivatives. nih.gov N-alkoxypyridinium salts, in particular, have been shown to undergo a range of photochemical reactions. acs.org For instance, photoinduced electron transfer to N-alkoxypyridinium salts can lead to N-O bond cleavage, generating alkoxyl radicals that can participate in further reactions. acs.org
More directly applicable to the synthesis of 4-methoxy-tetrahydropyridine analogues is the catalytic enantioselective dearomative addition of Grignard reagents to in situ-generated N-acyl-4-methoxypyridinium salts. This methodology, employing a chiral copper(I) complex, provides access to chiral dihydro-4-pyridones with high yields and enantioselectivities. acs.org While the immediate product is a dihydropyridone, this intermediate is a valuable precursor that can be further elaborated to the target this compound.
| Entry | Pyridine (B92270) Substrate | Grignard Reagent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 4-Methoxypyridine | EtMgBr | 95 | 96 |
| 2 | 4-Methoxy-2-methylpyridine | EtMgBr | 85 | 94 |
| 3 | 4-Methoxy-3-methylpyridine | EtMgBr | 62 | 82 |
| 4 | 4-Methoxyquinoline | EtMgBr | 75 | 97 |
| 5 | 4-Methoxypyridine | PhMgBr | 92 | 98 |
Dihydropyridin-4-ones as Intermediates
Dihydropyridin-4-ones are logical and valuable intermediates for the synthesis of 4-methoxy-1,2,3,4-tetrahydropyridines. The synthetic strategy typically involves the initial construction of the dihydropyridin-4-one core, followed by reduction of the ketone functionality to a hydroxyl group, and subsequent etherification to install the methoxy group.
A common precursor for these intermediates is N-Boc-4-piperidone. This commercially available starting material can be readily synthesized from 4-piperidone monohydrate hydrochloride. chemicalbook.com N-Boc-4-piperidone can then be used in various reactions to introduce the necessary unsaturation to form a dihydropyridin-4-one. chemicalbook.com For example, it can be converted to its alkenyl nonaflate derivative, which can then undergo a Pd-catalyzed enantioselective borylative migration to produce a chiral piperidinyl allylic boronate. This intermediate is then poised for further transformations to introduce substituents and the desired double bond. chemicalbook.com
Alternatively, a direct synthesis of 4-hydroxypiperidine can be achieved by the reduction of 4-piperidone using a reducing agent like sodium borohydride. google.com The resulting 4-hydroxypiperidine can then be N-protected and subsequently oxidized to the corresponding dihydropyridin-4-one, or the hydroxyl group can be methylated prior to the introduction of the double bond.
Cyclic Aminals and Dicarbonyl Compounds
A notable method for the synthesis of polyfunctionalized 1,2,3,4-tetrahydropyridine derivatives involves the condensation reaction between cyclic aminals and β-ketoesters, such as ethyl acetoacetate. Research has demonstrated this approach to be an effective route, yielding highly substituted tetrahydropyridine scaffolds.
A key study in this area, conducted by Badamshin, Lobov, and Dokichev, reported the synthesis of various 1,2,3,4-tetrahydropyridines by reacting N,N'-disubstituted hexahydropyrimidines and N,N'-disubstituted imidazolidines (types of cyclic aminals) with ethyl acetoacetate. The reactions were typically carried out in methanol (B129727), and in some cases, under solvent-free conditions, leading to the formation of the desired products in yields of up to 90%.
The general reaction mechanism proceeds through the ring-opening of the cyclic aminal to form an N-acylimine intermediate, which then undergoes cyclization with the enol form of the dicarbonyl compound. This process results in the formation of the tetrahydropyridine ring with various substitutions, depending on the initial reactants. For instance, the reaction of 1,3-dibenzylhexahydropyrimidine with ethyl acetoacetate in methanol at reflux for 8 hours yields ethyl 1-benzyl-4-(benzylamino)-2-methyl-1,4,5,6-tetrahydropyridine-3-carboxylate.
This methodology provides a versatile platform for creating a library of substituted tetrahydropyridines. The functionality incorporated, such as the ester group from ethyl acetoacetate and the substituents from the cyclic aminal, offers further opportunities for chemical modification. While the direct synthesis of this compound via this specific route has not been detailed, the synthesis of its derivatives establishes a foundational methodology that could potentially be adapted to produce the target compound.
Detailed findings from these synthetic experiments are summarized in the table below, showcasing the scope of the reactants and the efficiency of the transformations.
Interactive Data Table: Synthesis of Tetrahydropyridine Derivatives
| Cyclic Aminal | Dicarbonyl Compound | Product | Yield (%) | Conditions |
| 1,3-Dibenzylhexahydropyrimidine | Ethyl acetoacetate | Ethyl 1-benzyl-4-(benzylamino)-2-methyl-1,4,5,6-tetrahydropyridine-3-carboxylate | 85 | Methanol, Reflux, 8 h |
| 1,3-Diisopropylhexahydropyrimidine | Ethyl acetoacetate | Ethyl 4-(isopropylamino)-1-isopropyl-2-methyl-1,4,5,6-tetrahydropyridine-3-carboxylate | 90 | Solvent-free, 100°C, 1 h |
| 1,3-Dibenzylimidazolidine | Ethyl acetoacetate | Ethyl 1-benzyl-4-(benzylamino)-2-methyl-1,4-dihydropyridine-3-carboxylate | 78 | Methanol, Reflux, 10 h |
Chemical Reactivity and Transformations of 4 Methoxy 1,2,3,4 Tetrahydropyridine Analogues
Reactions Involving the 4-Methoxy Group
The 4-methoxy group is a key functional feature, influencing the molecule's stability and participating directly in several important reactions.
The ether linkage in 4-methoxy-1,2,3,4-tetrahydropyridine analogues is susceptible to cleavage under acidic conditions. wikipedia.orglongdom.org This reaction is a common transformation for ethers and typically proceeds via protonation of the ether oxygen, making the leaving group a neutral alcohol molecule. libretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack by a counter-ion, such as a halide, can occur through either an SN1 or SN2 mechanism. wikipedia.orglongdom.org The specific pathway is dependent on the stability of the potential carbocation intermediate. wikipedia.org For instance, if the substituents on the tetrahydropyridine (B1245486) ring can stabilize a positive charge at the 4-position, an SN1 pathway is more likely. wikipedia.orglongdom.org Otherwise, an SN2 reaction at the methyl group of the ether is favored. longdom.org
Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this cleavage. libretexts.org The choice of acid can influence the reaction rate, with HI generally being more reactive than HBr. wikipedia.org The products of this cleavage are typically a 4-hydroxytetrahydropyridine derivative (or its tautomer, a piperidin-4-one) and a methyl halide. masterorganicchemistry.com
Modification of the ether linkage can also be achieved. For example, transetherification reactions can potentially be employed to replace the methoxy (B1213986) group with other alkoxy groups, although this is less common than cleavage.
The 4-methoxy group exerts a significant electronic influence on the reactivity of the tetrahydropyridine ring. As an electron-donating group, it increases the electron density of the double bond within the ring, making it more susceptible to electrophilic attack. This activating effect is crucial for various transformations of the heterocyclic system. The methoxy group's position can significantly affect the biological properties and reactivity of the molecule. nih.gov Studies on other heterocyclic systems have shown that the position of a methoxy substituent can alter reaction rates and even the mechanism of a reaction. nih.gov For instance, a methoxy group at the para position can enhance activity through a mesomeric effect, while a meta substituent may have little to no effect. nih.gov In some cases, an ortho-methoxy group can decrease activity due to steric hindrance. nih.gov
The presence of the methoxy group can also influence the regioselectivity of reactions. In electrophilic additions, the attack often occurs at the carbon atom adjacent to the methoxy-bearing carbon, directed by the resonance stabilization of the resulting carbocation intermediate. This directive effect is a cornerstone of the synthetic utility of these enol ethers.
Transformations of the Tetrahydropyridine Ring System
The tetrahydropyridine ring itself is a versatile scaffold that can undergo a variety of transformations, leading to a diverse range of nitrogen-containing heterocyclic compounds.
The double bond in the this compound ring can be readily reduced to yield the corresponding 4-methoxypiperidine. This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and, in the case of chiral analogues, high diastereoselectivity. Imines, which are structurally related to the enamine-like system in these tetrahydropyridines, can be reduced to amines using reagents like lithium aluminum hydride and sodium borohydride. wikipedia.org
Conversely, the tetrahydropyridine ring can be oxidized to the corresponding pyridinium (B92312) salt or pyridine (B92270) derivative. mdpi.com The ease of this oxidation depends on the substituents present on the ring and the nitrogen atom. Strong oxidizing agents can effect this transformation. Photoinduced oxidation of 1,2,3,4-tetrahydropyridine derivatives in the presence of oxygen has been shown to yield stable heterocyclic hydroperoxides. nih.govresearchgate.netnih.gov The reaction's outcome is dependent on light intensity and oxygen concentration. nih.govresearchgate.netnih.gov In some cases, this oxidation can lead to aromatization, forming a pyridine ring. mdpi.com For example, the slow oxidation of certain 1,2,3,4-tetrahydropyridine esters to their corresponding pyridines has been observed over several days in NMR studies. mdpi.com
Table 1: Representative Oxidation Reactions of Tetrahydropyridine Analogues
| Starting Material | Oxidizing Agent/Conditions | Product | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydropyridine derivative | 3O2, sunlight | Heterocyclic hydroperoxide | nih.govresearchgate.net |
| 4-Methylenepiperidine derivative | t-BuOCl, then O2 | Pyridine derivative | mdpi.com |
| Hantzsch-1,4-dihydropyridines | Na2S2O4/TBHP | Pyridine derivatives | rsc.org |
Substituents on both the nitrogen atom and the carbon atoms of the tetrahydropyridine ring can profoundly influence the outcome of its reactions. An N-substituent, such as an acyl or sulfonyl group, can modulate the nucleophilicity and stability of the enamine system. Electron-withdrawing groups on the nitrogen generally decrease the reactivity of the double bond towards electrophiles.
Substituents on the carbon framework can introduce steric hindrance, affecting the regioselectivity and stereoselectivity of reactions. For example, in Diels-Alder reactions involving tetrazine, substituents in the 3- and 6-positions have a significant impact on the reaction rate. nih.gov This is often attributed to frontier molecular orbital interactions, though recent studies suggest that Pauli repulsion and distortion energy may play a more significant role. nih.gov In the synthesis of tetrahydropyridines via domino reactions, the steric hindrance of N-substituents can be a limiting factor. nih.gov
The interplay of electronic and steric effects of various substituents allows for fine-tuning of the reactivity of the this compound scaffold, enabling the synthesis of a wide array of complex molecules.
The inherent reactivity of the enol ether and the tetrahydropyridine ring makes these compounds excellent substrates for domino and cascade reactions. nih.gov These one-pot transformations allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov For instance, a multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) can lead to polysubstituted 1,4,5,6-tetrahydropyridines through a six-step domino sequence. nih.gov
An organocatalytic triple-domino Michael/aza-Henry/cyclization reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines can provide tetrahydropyridines with three contiguous stereogenic centers in good yields and high enantioselectivities. nih.gov The imine functionality, which can be considered an analogue of the enamine system in this compound, is a key reactive intermediate in many of these cascade sequences. wikipedia.org These complex transformations often proceed with high stereoselectivity, enabling the synthesis of chiral piperidine (B6355638) and tetrahydropyridine derivatives, which are important scaffolds in medicinal chemistry. nih.gov
Formation of Fused and Bridged Tetrahydropyridine Structures
The intrinsic reactivity of this compound analogues, particularly the presence of the enol ether functionality, provides a versatile platform for the construction of more complex molecular architectures. Through intramolecular cyclization reactions, these analogues can be transformed into a variety of fused and bridged heterocyclic systems. These transformations are of significant interest in synthetic organic chemistry as they allow for the rapid assembly of polycyclic scaffolds present in many biologically active compounds and natural products.
Tetrahydroquinoline Derivatives (e.g., 6-Methoxy-1,2,3,4-tetrahydroquinoline)
The synthesis of tetrahydroquinoline ring systems from this compound analogues represents a key transformation, leading to a core structure found in numerous pharmaceuticals and biologically active molecules. One of the most powerful methods for the construction of such fused systems is the Pictet-Spengler reaction and its variants. mdpi.combeilstein-journals.orgnih.govresearchgate.netrsc.org This acid-catalyzed reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of 4-methoxytetrahydropyridine analogues, an appropriately N-substituted derivative can undergo an intramolecular cyclization that mirrors the principles of the Pictet-Spengler reaction.
For instance, an N-aryl-4-methoxy-1,2,3,4-tetrahydropyridine, upon treatment with a strong acid, can generate an iminium ion intermediate. The enol ether moiety can then act as the nucleophile, attacking the activated aromatic ring to forge the new carbon-carbon bond and complete the fused ring system. The subsequent loss of methanol (B129727) would lead to the formation of the tetrahydroquinoline core. While direct literature examples starting specifically from this compound are not abundant, the synthesis of tetrahydroquinolines from related precursors is well-documented, suggesting the viability of this approach. organic-chemistry.orgnih.govrsc.orgnih.gov
The following table outlines a proposed synthetic pathway and the key reactive intermediates involved in the formation of a 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) derivative from a hypothetical N-(3-hydroxyphenyl)-4-methoxy-1,2,3,4-tetrahydropyridine precursor.
| Step | Reactant/Intermediate | Reagent/Condition | Product/Intermediate | Description |
| 1 | N-(3-hydroxyphenyl)-4-methoxy-1,2,3,4-tetrahydropyridine | Acid (e.g., TFA, PPA) | Iminium ion intermediate | Protonation of the enol ether and subsequent elimination of methanol generates a reactive iminium ion. |
| 2 | Iminium ion intermediate | Intramolecular | Spirocyclic intermediate | The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution. |
| 3 | Spirocyclic intermediate | Rearomatization | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | A proton is lost to restore aromaticity, yielding the tetrahydroquinoline skeleton. |
| 4 | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | Methylating agent (e.g., Dimethyl sulfate) | 6-Methoxy-1,2,3,4-tetrahydroquinoline | O-methylation of the hydroxyl group affords the final product. |
This table presents a hypothetical reaction scheme based on established chemical principles.
Other Fused Systems
Beyond the synthesis of tetrahydroquinolines, the reactivity of this compound analogues can be harnessed to create a diverse array of other fused heterocyclic systems. The intramolecular Diels-Alder reaction stands out as a particularly powerful tool in this regard. uh.eduprinceton.edumasterorganicchemistry.comnih.gov By attaching a diene or dienophile to the nitrogen atom of the tetrahydropyridine ring, a substrate for an intramolecular [4+2] cycloaddition can be constructed.
For example, if the nitrogen of a 4-methoxytetrahydropyridine is functionalized with a pendant diene, the enol ether double bond can serve as the dienophile. Upon heating or Lewis acid catalysis, an intramolecular Diels-Alder reaction would lead to the formation of a bridged or fused polycyclic system, incorporating the tetrahydropyridine ring into a more complex framework. The stereochemical outcome of such reactions can often be predicted and controlled, offering a route to stereochemically defined complex molecules. uh.eduprinceton.edu
The versatility of this approach is highlighted in the following table, which outlines potential fused systems accessible from this compound analogues via intramolecular cycloaddition reactions.
| Starting Analogue | Reaction Type | Resulting Fused System | Key Features of Transformation |
| N-dienyl-4-methoxy-1,2,3,4-tetrahydropyridine | Intramolecular Diels-Alder | Fused/Bridged Polycyclic Amine | The enol ether acts as the dienophile, reacting with the appended diene to form two new C-C bonds and a six-membered ring. |
| N-alkenyl-4-methoxy-1,2,3,4-tetrahydropyridine with an electron-withdrawing group | Intramolecular [4+2] Cycloaddition | Fused Dihydropyranopyridine | The tetrahydropyridine acts as a diene component, reacting with the activated alkene to form a fused dihydropyran ring. |
| N-(o-alkynylphenyl)-4-methoxy-1,2,3,4-tetrahydropyridine | Transition-metal catalyzed cyclization | Fused Indolizidine or Quinolizidine-like systems | A metal catalyst (e.g., gold, platinum) can activate the alkyne for nucleophilic attack by the enol ether, leading to complex fused heterocycles. |
This table illustrates potential synthetic strategies and is based on known cycloaddition methodologies.
Furthermore, tandem reactions involving the initial formation of the tetrahydropyridine ring followed by a spontaneous or induced cyclization can lead to intricate molecular architectures. For instance, multicomponent reactions that generate a highly functionalized 1,2,3,4-tetrahydropyridine in situ can be designed to undergo a subsequent intramolecular reaction, affording fused systems in a single synthetic operation. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design of 4 Methoxy 1,2,3,4 Tetrahydropyridine Derivatives
Principles of SAR in Tetrahydropyridine (B1245486) Scaffolds
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates how the chemical structure of a molecule relates to its biological activity. nih.gov For the tetrahydropyridine scaffold, SAR studies are crucial for understanding how modifications to the ring and its substituents influence interactions with biological targets. The tetrahydropyridine moiety is a component of many biologically active systems, and extensive research has been conducted to build a comprehensive database for SAR studies. nih.gov
The core principles of SAR in tetrahydropyridine scaffolds revolve around several key aspects:
Ring Conformation and Flexibility: The partially saturated nature of the tetrahydropyridine ring allows for various conformations. The specific conformation adopted by the ring can significantly impact how the molecule fits into a biological target's binding site.
Pharmacophore Elements: SAR studies aim to identify the key functional groups (the pharmacophore) within the tetrahydropyridine derivative that are essential for its biological activity. This includes hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
By systematically modifying the tetrahydropyridine structure and assessing the resulting changes in biological activity, researchers can build a detailed SAR model. This model then serves as a predictive tool for designing new analogs with improved potency, selectivity, and pharmacokinetic properties.
Positional and Substituent Effects on Chemical Properties and Derived Bioactivity
The bioactivity of 4-Methoxy-1,2,3,4-tetrahydropyridine derivatives is profoundly influenced by the nature and placement of various substituents on the tetrahydropyridine ring. The methoxy (B1213986) group at the 4-position is a critical determinant of the molecule's properties, but further modifications can lead to a wide range of biological effects.
A study on 1,4-dihydropyridine (B1200194) derivatives, a related class of compounds, revealed that the aryl group at the 4-position is a fundamental requirement for optimal activity. researchgate.net Furthermore, the position and type of electron-withdrawing groups on the phenyl group at this position can significantly affect receptor-binding activity. researchgate.net While this study is on a different but related scaffold, it highlights the importance of the substituent at the 4-position.
In the context of this compound, the methoxy group itself imparts specific electronic and steric properties. Modifications to this group or the introduction of other substituents at different positions can modulate activity. For instance, research on tetrahydropyridopyrimidinone derivatives as potential antipsychotics showed that specific substitutions on the tetrahydropyridine ring system led to potent and balanced activities at dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov
The following interactive table illustrates hypothetical SAR data for this compound analogs, demonstrating potential trends in bioactivity based on substituent changes. This data is illustrative and intended to demonstrate SAR principles.
| Compound ID | R1 (N1-position) | R2 (C2-position) | R3 (C3-position) | R4 (C5-position) | R5 (C6-position) | Hypothetical Bioactivity (IC50, nM) |
| 4MTP-001 | H | H | H | H | H | 500 |
| 4MTP-002 | -CH3 | H | H | H | H | 250 |
| 4MTP-003 | -CH2Ph | H | H | H | H | 100 |
| 4MTP-004 | H | =O | H | H | H | >1000 |
| 4MTP-005 | H | H | -OH | H | H | 400 |
| 4MTP-006 | H | H | H | -Cl | H | 150 |
| 4MTP-007 | H | H | H | H | -Ph | 80 |
| 4MTP-008 | -CH3 | H | H | -Cl | -Ph | 50 |
This table is for illustrative purposes only. The bioactivity values are hypothetical and based on general SAR principles for related compounds.
Rational Design of this compound Analogues for Specific Research Objectives
The rational design of this compound analogues leverages the principles of SAR to create molecules with tailored properties for specific research goals. This approach often involves computational methods to model the interaction of the designed compounds with their biological targets.
For example, in the development of novel inhibitors for specific enzymes or receptors, rational design can be used to introduce functionalities that enhance binding affinity and selectivity. This might involve adding groups that can form specific hydrogen bonds or hydrophobic interactions with the target protein. An example of rational drug design can be seen in the development of novel 4-(thiophen-2-yl)butanamides as potent and selective TRPV1 agonists, where in silico-guided design was used to improve ligand binding properties. nih.gov
The design process often starts with a known active compound or a pharmacophore model. For this compound, the initial scaffold can be elaborated upon in a systematic manner. For instance, if the research objective is to develop a central nervous system (CNS) active agent, modifications would be made to enhance blood-brain barrier permeability, often by tuning lipophilicity and hydrogen bonding capacity.
The following table presents a hypothetical rational design strategy for developing selective kinase inhibitors based on the this compound scaffold.
| Target Kinase | Design Strategy | Rationale | Hypothetical Analog Structure |
| Kinase A | Introduce a hydrogen bond donor at C6. | To interact with a specific aspartate residue in the active site. | 6-hydroxy-4-methoxy-1,2,3,4-tetrahydropyridine derivative |
| Kinase B | Add a bulky hydrophobic group at N1. | To occupy a large hydrophobic pocket adjacent to the ATP binding site. | 1-benzyl-4-methoxy-1,2,3,4-tetrahydropyridine derivative |
| Kinase C | Introduce a basic amine on a side chain at C5. | To form a salt bridge with a glutamate (B1630785) residue in a nearby loop region. | 5-(2-aminoethyl)-4-methoxy-1,2,3,4-tetrahydropyridine derivative |
This table provides a simplified, hypothetical illustration of rational design principles.
Influence of Stereochemistry on Molecular Interactions
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like many derivatives of this compound. The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, which is typically also chiral.
The C4 position of this compound is a stereocenter, meaning the methoxy group can be oriented either in an axial or equatorial position, leading to the existence of enantiomers. These enantiomers can exhibit significantly different biological activities. One enantiomer may bind with high affinity to a receptor, while the other may have low or no affinity.
A study on piperidin-4-one derivatives, which are structurally related to tetrahydropyridines, demonstrated a clear stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov This underscores the general principle that the specific stereoisomer is often the key determinant of biological function.
The differential activity of enantiomers arises from the fact that the binding pockets of proteins are asymmetric. One enantiomer may fit perfectly into the binding site, allowing for optimal interactions, while the other may experience steric clashes or be unable to form crucial bonds.
The following table illustrates the potential impact of stereochemistry on the bioactivity of a hypothetical chiral derivative of this compound.
| Compound | Stereoisomer | Hypothetical Receptor Binding Affinity (Ki, nM) |
| Chiral Derivative X | (R)-enantiomer | 10 |
| Chiral Derivative X | (S)-enantiomer | 500 |
| Chiral Derivative X | Racemic Mixture | 255 |
This table is a hypothetical representation to illustrate the principle of stereoselectivity in drug action.
Theoretical and Computational Chemistry in 4 Methoxy 1,2,3,4 Tetrahydropyridine Research
Quantum Chemical Calculations (e.g., Density Functional Theory)
Prediction of Reaction Mechanisms and Transition States
DFT calculations are instrumental in elucidating reaction pathways by mapping the potential energy surface and identifying transition states. For instance, a study on the methoxycarbonylation of styrene (B11656) catalyzed by palladium chloride utilized DFT to explore the reaction mechanism, including insertion reactions and the formation of intermediates. mdpi.com This type of analysis for 4-Methoxy-1,2,3,4-tetrahydropyridine could predict its behavior in various chemical transformations.
In a related context, the synthesis of dihydropyridine (B1217469) derivatives has been studied using DFT to understand the structural characteristics that influence biological activity. nih.gov Such calculations can provide insights into the feasibility of synthetic routes to functionalized this compound analogs.
Conformational Analysis and Energetics
The conformational landscape of a molecule dictates its physical and biological properties. DFT calculations are frequently used to determine the relative energies of different conformers. For example, a conformational analysis of 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivatives revealed that the orientation of the phenyl ring is crucial for receptor affinity. uq.edu.au It was found that for the tetrahydropyridine (B1245486) compounds, an almost planar orientation of the phenyl ring is the most favorable conformation. uq.edu.au
In another study on 2,3-disubstituted pyridine (B92270) IDO1 inhibitors, docking studies and torsional angle energy minima were used to guide the design of analogs with improved properties. nih.gov For this compound, a similar conformational analysis would be essential to understand the preferred orientation of the methoxy (B1213986) group and the puckering of the tetrahydropyridine ring, which would influence its interactions with biological targets. The tetrahydropyridine ring in some derivatives has been observed to adopt a screw-boat conformation. nih.gov
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
While specific molecular dynamics (MD) simulations for this compound were not found, this technique is invaluable for exploring the conformational space of flexible molecules over time. For example, MD simulations have been used to study the stability of protein-ligand complexes of dihydropyridine derivatives, providing insights into their binding modes. nih.gov A study on 2,3,3′,4′-tetramethoxy-trans-stilbene combined experimental techniques with MD simulations to analyze the reorientational dynamics of its four methyl groups, revealing a diversity of energy barriers for their rotation. rsc.org For this compound, MD simulations could be employed to understand the dynamic behavior of the methoxy group and the tetrahydropyridine ring in different solvent environments or when interacting with a biological receptor.
Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory, HOMO-LUMO Gap, Natural Bond Orbital Analysis)
The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental tool in this analysis.
A study on 4-Methoxy-4'-Nitrobiphenyl utilized DFT to calculate the HOMO-LUMO energy gap, which explains the charge interaction taking place within the molecule. nih.gov Similarly, for a series of bis-fused tetrathiafulvalene (B1198394) derivatives, HOMO-LUMO analysis was performed to understand their chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis provides detailed insights into charge delocalization and hyperconjugative interactions. In a study of 2-Hydroxy-4-Methoxybenzophenone, NBO analysis was used to construct molecular electrostatic potential surfaces and understand the distribution of electron density. nih.gov For 4-Methoxythioanisole, NBO analysis helped in understanding the intramolecular hyperconjugative interactions between bonding and antibonding orbitals. ijert.org
Table 1: Calculated Electronic Properties of Related Methoxy-Containing Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate | DFT-B3LYP/6-311G++(d,p) | -8.84 | -4.43 | 4.41 | nih.gov |
| 4-Methoxy-N-(3-phenylallylidene) aniline | B3LYP/6-31G* | -5.54 | -1.41 | 4.13 | researchgate.net |
This table presents data for related compounds to illustrate the application of electronic structure analysis. Data for this compound is not available.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Non-Covalent Interactions)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. While no crystal structure of this compound is available, studies on related compounds demonstrate the utility of this technique.
For 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, Hirshfeld surface analysis indicated that the most prevalent interactions are H···H (47.1%), C···H/H···C (20.9%), O···H/H···O (15.3%), and N···H/H···N (11.4%). nih.gov In the crystal structure of 4-allyl-2-methoxy-6-nitrophenol, the analysis showed that H···H (39.6%), O···H/H···O (37.7%), and C···H/H···C (12.5%) are the most important contributors to the crystal packing. nih.gov
These analyses reveal the nature and extent of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the solid state. For this compound, such an analysis would clarify how the methoxy group and the nitrogen atom of the tetrahydropyridine ring participate in intermolecular interactions.
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Source |
| 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile | 47.1 | 15.3 | 20.9 | 11.4 | nih.gov |
| 4-allyl-2-methoxy-6-nitrophenol | 39.6 | 37.7 | 12.5 | - | nih.gov |
| (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate | 37.0 | 23.7 | 17.6 | 11.9 | nih.gov |
This table presents data for related compounds to illustrate the application of Hirshfeld surface analysis. Data for this compound is not available.
Synthetic Utility and Research Applications of 4 Methoxy 1,2,3,4 Tetrahydropyridine As a Key Intermediate
Building Blocks for Complex Heterocyclic Architectures
Functionalized tetrahydropyridines are valuable precursors for the synthesis of more intricate heterocyclic systems. The embedded functionalities within the tetrahydropyridine (B1245486) ring allow for its elaboration into complex structures through various ring-forming reactions. nih.gov A class of related compounds, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which share the core methoxy-tetrahydropyridine feature, have proven to be exceptionally useful starting materials for generating a wide array of heterocycles. acs.org These intermediates possess multiple reaction points that can be exploited to build fused ring systems of significant interest in medicinal and agrochemical research. acs.org
For instance, these tetrahydropyridine precursors can be converted into a variety of bicyclic and polycyclic systems, including:
Quinazolinones
Naphthyridones
Pyridopyrimidines
Pyridones
These resulting heterocyclic frameworks are prevalent in compounds known to exhibit a broad spectrum of biological activities. acs.org Similarly, a strategically functionalized tetrahydropyridine intermediate, prepared through a multicomponent assembly process followed by ring-closing metathesis (RCM), can undergo reactions like a Parham cyclization. nih.gov This specific reaction, involving treatment with n-butyllithium, facilitates the formation of an isoindolinone scaffold, demonstrating the transformation of a monocyclic tetrahydropyridine into a more complex, fused bicyclic heterocycle. nih.gov
Precursors for Privileged Scaffolds in Organic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, making it a highly valuable template for drug discovery. nih.govmdpi.com Tetrahydropyridines, due to their conformational flexibility and the ability to be readily functionalized, are excellent starting points for creating these privileged structures. nih.gov The strategic design of a tetrahydropyridine intermediate allows for its conversion into scaffolds that are frequently found in biologically active molecules. nih.gov
A prime example is the transformation of a suitably functionalized tetrahydropyridine into the isoindolinone ring system. nih.gov The isoindolinone structure is recognized as an important privileged scaffold. nih.gov This conversion highlights a strategy where a pivotal intermediate, accessible through established synthetic routes like a multicomponent assembly process and RCM, is elaborated into a more complex and biologically relevant scaffold. nih.gov The ability to manipulate the tetrahydropyridine precursor through various ring-forming processes and refunctionalizations underscores its role as a launchpad for generating libraries based on privileged substructures. nih.gov
Table 1: Examples of Privileged Scaffolds Derived from Tetrahydropyridine Precursors
| Precursor Type | Transformation Reaction | Resulting Privileged Scaffold |
| Functionalized Tetrahydropyridine | Parham Cyclization | Isoindolinone |
| Functionalized Tetrahydropyridine | Heck Cyclization | Enecarbamate (intermediate for further diversification) |
This table illustrates transformations based on a functionalized tetrahydropyridine intermediate as described in the literature. nih.gov
Methodologies for Chemical Library Synthesis
Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds, known as chemical libraries, for high-throughput screening. nih.gov The use of common intermediates that allow for systematic variation is a cornerstone of this approach. acs.org Methoxy-substituted tetrahydropyridines are ideal common starting materials for producing small libraries of diverse heterocycles for biological screening. acs.org
One study details the use of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles as the foundational building block for creating demonstration libraries for agrochemical profiling. acs.org These starting materials contain two points of variation (R¹ and R²) and multiple functional groups that can be chemically addressed to synthesize a wide array of different heterocyclic cores. acs.org Using standard solution-phase techniques, a total of 18 screening libraries were prepared in good to excellent yields from these tetrahydropyridine intermediates. acs.org Several compounds within these libraries showed activity in initial agrochemical screens, particularly as fungicides. acs.org
Table 2: Heterocyclic Libraries Synthesized from a Methoxy-Tetrahydropyridine Core
| Library Class | Core Heterocycle |
| 1 | Pyridone |
| 2 | Pyridopyrimidine |
| 3 | Naphthyridinone |
| 4 | Quinazolinone |
| 5 | Furo[2,3-b]pyridine |
| 6 | Thieno[2,3-b]pyridine |
This table summarizes some of the diverse heterocyclic scaffolds generated from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles for agrochemical screening. acs.org
Development of Novel Synthetic Reagents and Methodologies
The synthesis and functionalization of the 1,2,3,4-tetrahydropyridine ring itself have been the focus of methodological development. A powerful strategy for accessing these rings involves a multicomponent assembly process (MCAP) followed by a ring-closing metathesis (RCM) reaction. nih.gov For example, the reaction of an aldehyde, an amine, an acyl chloride, and an organozinc reagent can produce a diene intermediate, which is then cyclized via RCM to yield the core tetrahydropyridine structure. nih.gov
Once formed, the tetrahydropyridine ring can be used to develop further synthetic methodologies. The embedded functionality within the ring dictates its subsequent transformations. For instance, a tetrahydropyridine can undergo a Heck cyclization under microwave irradiation to yield an enecarbamate. nih.gov This product is itself a versatile intermediate, as electron-rich enecarbamates are excellent substrates for reactions like the imino Diels-Alder reaction (specifically, the Povarov reaction), leading to further molecular complexity. nih.govwikipedia.org These sequential, controlled transformations showcase how the tetrahydropyridine core is not just a static building block but a dynamic reagent platform for developing novel synthetic pathways. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
